molecular formula C16H20ClNO3 B220353 ethyl 1-[(4-chlorophenyl)acetyl]-4-piperidinecarboxylate

ethyl 1-[(4-chlorophenyl)acetyl]-4-piperidinecarboxylate

Cat. No.: B220353
M. Wt: 309.79 g/mol
InChI Key: HZFUFLXBEPOGGZ-UHFFFAOYSA-N
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Description

ethyl 1-[(4-chlorophenyl)acetyl]-4-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate typically involves the cyclization reaction of N-(4-chlorophenyl)-β-alanine in the presence of piperidine as a catalyst. This reaction provides the desired compound, which can further react with different hydrazines to form various derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-[(4-chlorophenyl)acetyl]-4-piperidinecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate include:

Uniqueness

ethyl 1-[(4-chlorophenyl)acetyl]-4-piperidinecarboxylate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its piperidine ring and chlorophenyl group contribute to its versatility and potential for various applications in scientific research and industry.

Properties

Molecular Formula

C16H20ClNO3

Molecular Weight

309.79 g/mol

IUPAC Name

ethyl 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylate

InChI

InChI=1S/C16H20ClNO3/c1-2-21-16(20)13-7-9-18(10-8-13)15(19)11-12-3-5-14(17)6-4-12/h3-6,13H,2,7-11H2,1H3

InChI Key

HZFUFLXBEPOGGZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=CC=C(C=C2)Cl

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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